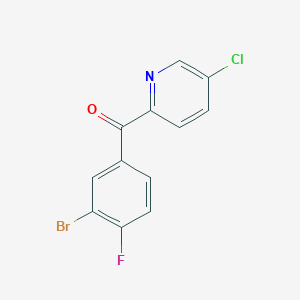
1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine is an organic compound that features a cyclopropane ring attached to an amine group, with a tert-butyldimethylsilyloxy group attached to the ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine typically involves the reaction of cyclopropanamine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The tert-butyldimethylsilyloxy group is introduced to protect the hydroxyl group during subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropanamine derivatives.
Aplicaciones Científicas De Investigación
1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities during complex synthetic procedures.
Biology: Investigated for its potential role in modifying biological molecules for research purposes.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine involves the interaction of the tert-butyldimethylsilyloxy group with various molecular targets. The silyloxy group provides steric protection, allowing selective reactions to occur at other functional groups. This selective reactivity is crucial in complex synthetic pathways where multiple functional groups are present.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-tert-Butyldimethylsilyloxyphenyl)-2-acetylaminoethanol
- 2-(tert-Butyldimethylsilyloxy)ethanamine
Uniqueness
1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other silyloxy-protected compounds, making it valuable in specific synthetic applications where high reactivity is desired.
Propiedades
Fórmula molecular |
C11H25NOSi |
|---|---|
Peso molecular |
215.41 g/mol |
Nombre IUPAC |
1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H25NOSi/c1-10(2,3)14(4,5)13-9-8-11(12)6-7-11/h6-9,12H2,1-5H3 |
Clave InChI |
LDNRADWDTSIBMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCC1(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


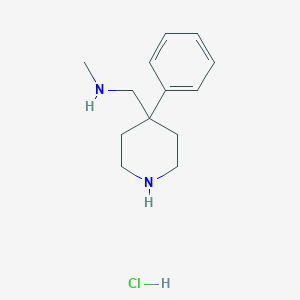
![Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13990673.png)
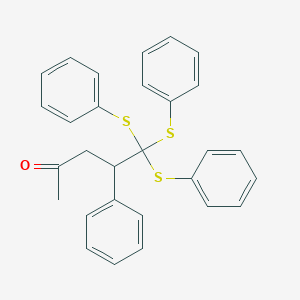
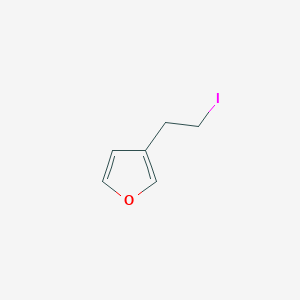

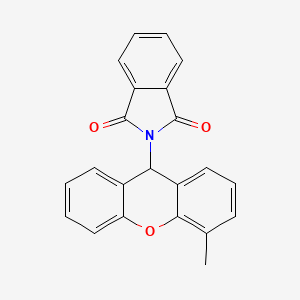

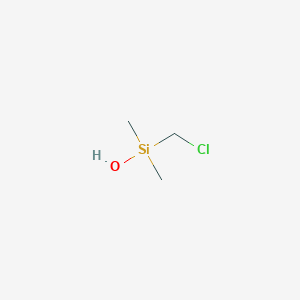
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
![4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine](/img/structure/B13990723.png)
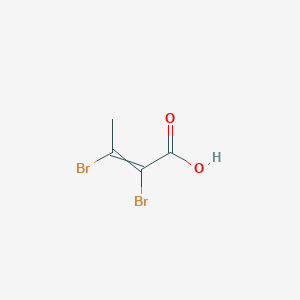

![N-(1,4-dioxaspiro[4.5]dec-8-ylidene)-2-methylpropane-2-sulfinamide](/img/structure/B13990734.png)
